

The Discovery and Development of CYM50179 (ML178): A Selective S1P4 Receptor Agonist

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Compound of Interest

Compound Name: CYM50179

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50179, also known as ML178, is a potent and highly selective small molecule agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **CYM50179**. It details the high-throughput screening campaign that led to its identification and presents its pharmacological data in a structured format. Furthermore, this guide outlines the experimental protocols utilized for its characterization and illustrates key biological pathways and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development focused on S1P receptor modulation.

Introduction to Sphingosine-1-Phosphate Receptor 4 (S1P4)

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including cell growth, survival, migration, and differentiation. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P4 receptor is primarily expressed in the hematopoietic and lymphoid tissues.^[1] S1P4 is coupled to Gai and Gao proteins, and its activation leads to the modulation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK)

mitogen-activated protein kinase (MAPK) and Phospholipase C (PLC) pathways.[2][3][4] The restricted expression pattern of S1P4 suggests its potential as a therapeutic target for immunological and inflammatory disorders. However, a lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological and pathological roles.

Discovery of CYM50179 (ML178)

CYM50179 (ML178) was identified through a high-throughput screening (HTS) campaign conducted by the Scripps Research Institute Molecular Screening Center (SRIMSC) as part of the National Institutes of Health (NIH) Molecular Libraries Probe Production Centers Network (MLPCN).[3][4] The objective was to discover novel, selective agonists for the S1P4 receptor.

The screening utilized the Molecular Libraries-Small Molecule Repository (MLSMR) library.[1] The primary assay was a cell-based Tango™-format assay, which measures β -arrestin recruitment to the activated GPCR.[3][4] An initial hit, 3-(2-(2,4-dichlorophenoxy)ethoxy)-6-methyl-2-nitropyridine, was identified and subsequently served as the scaffold for chemical optimization, leading to the development of **CYM50179**. [1]

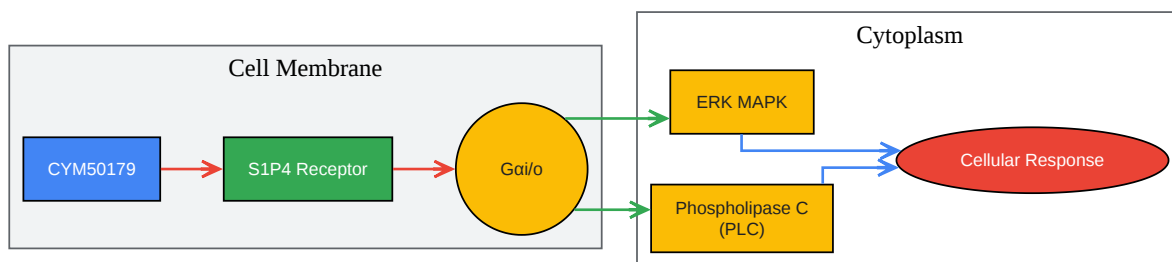
Pharmacological Profile of CYM50179

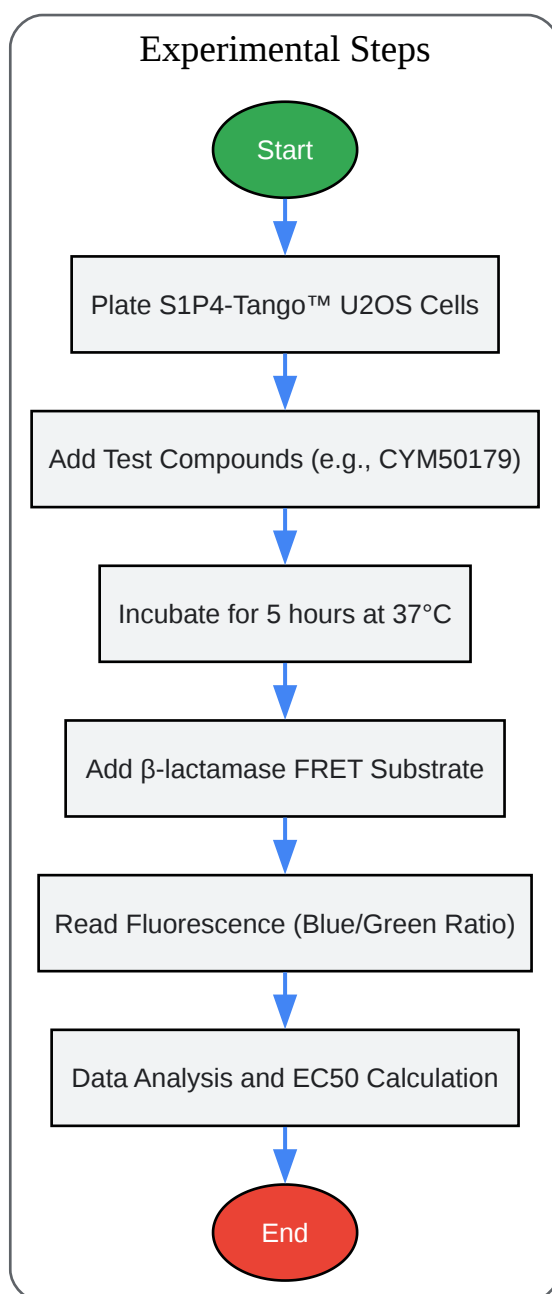
CYM50179 is characterized by its high potency and exceptional selectivity for the S1P4 receptor.

Parameter	Value	Assay	Reference
S1P4 Potency (EC50)	46.3 nM	Tango™ Assay	[3] [4]
S1P1 Selectivity (EC50)	> 50 µM	Tango™ Assay	[3] [4]
S1P2 Selectivity (EC50)	> 50 µM	Tango™ Assay	[3] [4]
S1P3 Selectivity (EC50)	> 50 µM	Tango™ Assay	[3] [4]
S1P5 Selectivity (EC50)	> 50 µM	Tango™ Assay	[3] [4]
Antagonist Inhibition (IC50)	0.83 µM	Tango™ Assay	[3] [4]
Cellular Toxicity (CC50)	> 20 µM	U2OS Cells	[3] [4]

Mechanism of Action

CYM50179 acts as a selective agonist at the S1P4 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G proteins, specifically G α i and G α o.[\[2\]](#)[\[3\]](#)[\[4\]](#) This initiates a signaling cascade that includes the activation of the ERK MAPK and PLC pathways.[\[2\]](#)[\[3\]](#)[\[4\]](#)





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